molecular formula C12H27Si B099943 Tritert-butylsilicon CAS No. 18159-55-2

Tritert-butylsilicon

Cat. No.: B099943
CAS No.: 18159-55-2
M. Wt: 199.43 g/mol
InChI Key: STDLEZMOAXZZNH-UHFFFAOYSA-N
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Description

Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. Its chemical formula is C12H28Si, and it is known for its bulky structure due to the tert-butyl groups. This compound is a colorless liquid with a boiling point of approximately 110°C and a melting point of -58°C . This compound is sensitive to oxygen and water, requiring careful handling and storage conditions .

Scientific Research Applications

Tritert-butylsilicon has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.

    Biology: In biological research, this compound derivatives are used in the synthesis of bioactive molecules and as intermediates in drug development.

    Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of silicon-based drugs.

    Industry: this compound is used in the production of silicone-based materials, including adhesives, sealants, and coatings.

Mechanism of Action

Target of Action

Tritert-butylsilicon, also known as Tri-t-butylsilane, is a silicon compound

Mode of Action

It’s known that this compound contains three tert-butoxy groups and a rare Si–S–H functional group . This suggests that it may act as a hydrogen donor in radical chain reactions . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential role as a hydrogen donor in radical chain reactions , it could be involved in various biochemical processes.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the available literature. Understanding these properties is crucial for assessing the compound’s bioavailability. Future studies should focus on characterizing the pharmacokinetic profile of this compound .

Result of Action

Given its potential role as a hydrogen donor in radical chain reactions , it might influence various cellular processes.

Preparation Methods

The synthesis of tritert-butylsilicon typically involves the reaction of triethylsilane with tert-butyl alkyl lithium (t-BuLi) at low temperatures . This reaction is carried out under an inert atmosphere to prevent the compound from reacting with oxygen or moisture. The general reaction scheme is as follows:

[ \text{(CH}_3\text{CH}_2\text{)}_3\text{SiH} + 3 \text{t-BuLi} \rightarrow \text{(t-Bu)}_3\text{SiH} + 3 \text{LiCH}_2\text{CH}_3 ]

In industrial settings, the production of this compound may involve more scalable methods, but the fundamental reaction principles remain the same. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Tritert-butylsilicon undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reduction reactions can convert this compound to simpler silanes. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: this compound can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups. Halogenation reactions using reagents like chlorine or bromine are typical examples.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with hydrogen peroxide may yield silanols, while halogenation with chlorine can produce chlorosilanes.

Comparison with Similar Compounds

Tritert-butylsilicon can be compared with other similar organosilicon compounds, such as:

    Triethylsilane: Unlike this compound, triethylsilane has ethyl groups attached to the silicon atom. It is less bulky and exhibits different reactivity patterns.

    Trimethylsilane: This compound has three methyl groups attached to the silicon atom. It is smaller and less sterically hindered compared to this compound.

    Triphenylsilane: With three phenyl groups attached to the silicon atom, triphenylsilane is bulkier than triethylsilane but less so than this compound.

The uniqueness of this compound lies in its extreme steric hindrance, which makes it particularly useful as a protecting group and in reactions requiring selective reactivity .

Properties

InChI

InChI=1S/C12H27Si/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDLEZMOAXZZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423069
Record name Tritert-butylsilicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18159-55-2
Record name Tritert-butylsilicon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-t-butylsilane
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